4-Aminopiridina-2,6-diol

Descripción general

Descripción

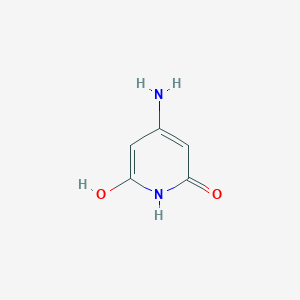

4-Aminopyridine-2,6-diol is a chemical compound with the molecular formula C5H6N2O2 It is a derivative of pyridine, featuring an amino group at the 4-position and hydroxyl groups at the 2- and 6-positions

Aplicaciones Científicas De Investigación

4-Aminopyridine-2,6-diol has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Industry: It can be used in the development of new materials with specific chemical properties.

Mecanismo De Acción

Target of Action

The primary target of 4-Aminopyridine-2,6-diol is the voltage-gated potassium channels . These channels play a crucial role in the regulation of the electrical activity of neurons and other excitable cells. By targeting these channels, 4-Aminopyridine-2,6-diol can influence the transmission of signals in the nervous system .

Mode of Action

4-Aminopyridine-2,6-diol acts by inhibiting voltage-gated potassium channels . This inhibition results in the elongation of action potentials and a heightened release of neurotransmitters . The compound’s interaction with its targets leads to enhanced neuronal signaling .

Biochemical Pathways

The inhibition of voltage-gated potassium channels by 4-Aminopyridine-2,6-diol affects the neuronal signaling pathways . This results in the elongation of action potentials and an increased release of neurotransmitters . The compound’s action on these pathways can lead to the mitigation of neurological disorders .

Pharmacokinetics

The pharmacokinetics of 4-Aminopyridine-2,6-diol involves its absorption, distribution, metabolism, and excretion (ADME). The compound’s solubility, propensity for lipid interactions, and affinity for selective receptor binding contribute to its ADME properties . The recent emergence of nanoformulations has significantly transformed the administration and therapeutic capabilities of 4-Aminopyridine-2,6-diol. These formulations exhibit enhanced drug stability, precise control over release kinetics, and improved bioavailability .

Result of Action

The result of 4-Aminopyridine-2,6-diol’s action is the augmentation of neural transmission . This can lead to the mitigation of neurological disorders . In addition, the compound’s action can result in improved conduction speed along demyelinated optic nerves and better outcomes in nerve fibers with less severe structural damage .

Action Environment

The action of 4-Aminopyridine-2,6-diol can be influenced by various environmental factors. For instance, the compound’s solubility and propensity for lipid interactions can affect its action in different environments . Furthermore, the use of nanoformulations can enhance the compound’s stability and control over release kinetics, thereby influencing its action, efficacy, and stability in different environments .

Análisis Bioquímico

Biochemical Properties

A 4-Aminopyridine-2,6-diol-degrading enrichment culture utilized 4-Aminopyridine-2,6-diol as a carbon, nitrogen, and energy source, generating 4-amino-3-hydroxypyridine, 3,4-dihydroxypyridine, and formate as intermediates . 4-Amino-3-hydroxypyridine could not be further metabolized and probably accumulated as a dead-end product in the culture .

Cellular Effects

It is known that the compound plays a significant role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules .

Molecular Mechanism

The molecular mechanism of 4-Aminopyridine-2,6-diol involves the inhibition of voltage-gated potassium channels, resulting in the elongation of action potentials and heightened release of neurotransmitters . This, in turn, facilitates enhanced neuronal signaling .

Subcellular Localization

It is known that the compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminopyridine-2,6-diol typically involves the functionalization of pyridine derivatives. One common method includes the nitration of pyridine followed by reduction to introduce the amino group. The hydroxyl groups can be introduced through hydroxylation reactions. Specific reaction conditions, such as the use of catalysts and solvents, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production methods for 4-Aminopyridine-2,6-diol may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography. The choice of industrial methods depends on factors like cost, efficiency, and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

4-Aminopyridine-2,6-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The amino and hydroxyl groups can participate in substitution reactions, such as acylation or phosphorylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acylating agents like acetic anhydride. Reaction conditions such as temperature, pH, and solvent choice are crucial for optimizing the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield pyridine-2,6-dione derivatives, while acylation of the amino group can produce N-acylated pyridine derivatives .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 4-Aminopyridine-2,6-diol include:

4-Aminopyridine: Lacks the hydroxyl groups and is primarily used in neurological research.

2,4-Diaminopyridine: Contains an additional amino group and has different pharmacological properties.

3-Aminopyridine: Has the amino group at a different position, leading to distinct chemical behavior

Uniqueness

4-Aminopyridine-2,6-diol is unique due to the presence of both amino and hydroxyl groups, which allow for a diverse range of chemical reactions and potential applications. Its ability to interact with multiple biological targets makes it a valuable compound in both research and industrial contexts.

Actividad Biológica

4-Aminopyridine-2,6-diol, also known as 4-(aminomethyl)pyridine-2,6-diol, is a compound that has garnered attention in pharmacology and medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

4-Aminopyridine-2,6-diol features a pyridine ring with hydroxyl groups at the 2 and 6 positions and an amino group at the 4 position. This unique structure contributes to its biological activity and makes it a versatile compound in drug development.

Neuroprotective Effects

Research has demonstrated that 4-aminopyridine compounds exhibit neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD) and multiple sclerosis (MS). A study reported that derivatives of 4-aminopyridine showed significantly lower toxicity compared to the parent compound while maintaining efficacy in inhibiting β-secretase, an enzyme implicated in AD pathology .

Table 1: Summary of Biological Activities

Gene Regulation

4-Aminopyridine derivatives have been explored for their ability to regulate gene expression. Specifically, they can form stable triplex structures with DNA, which allows for site-specific inhibition of gene transcription. This property was highlighted in studies where modified aminopyridines demonstrated significant affinity for CG inversion sites in promoter regions .

Anticancer Potential

The anticancer potential of 4-aminopyridine-2,6-diol was assessed through cytotoxicity studies against various human and murine tumor cell lines. New peptide derivatives synthesized from 4-aminopyridine exhibited negligible growth-inhibitory effects on these cell lines, indicating a favorable safety profile while retaining therapeutic potential .

Case Studies

- Neurodegenerative Disease Treatment : A study investigated new peptide derivatives of 4-aminopyridine aimed at reducing toxicity while enhancing therapeutic effects against AD. The results indicated a toxicity reduction of approximately 150 times compared to standard 4-aminopyridine, highlighting the promise of these derivatives in clinical applications .

- Gene Expression Modulation : Research involving modified aminopyridines showed that certain derivatives effectively inhibited transcription of the human telomerase reverse transcriptase gene by forming stable complexes with target DNA sequences. This mechanism suggests potential applications in cancer therapy where telomerase activity is often upregulated .

The biological activity of 4-aminopyridine-2,6-diol can be attributed to several mechanisms:

- Ion Channel Modulation : It is known to enhance neurotransmitter release by blocking potassium channels, which can improve synaptic transmission in neurodegenerative conditions.

- DNA Interaction : The ability to form triplex structures allows for targeted gene regulation, making it a candidate for antigene therapy.

- Enzyme Inhibition : By inhibiting β-secretase activity, it may reduce amyloid-beta peptide formation, a hallmark of Alzheimer's disease.

Propiedades

IUPAC Name |

4-amino-6-hydroxy-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c6-3-1-4(8)7-5(9)2-3/h1-2H,(H4,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAYZEIDXXFITHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(NC1=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501298110 | |

| Record name | 4-Amino-6-hydroxy-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501298110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17325-31-4 | |

| Record name | 4-Amino-6-hydroxy-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17325-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-6-hydroxy-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501298110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.